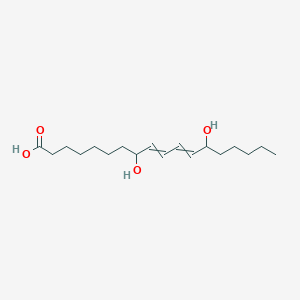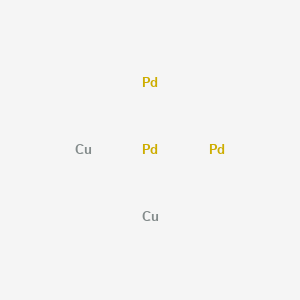![molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8](/img/structure/B14261973.png)
3-[(Triethoxysilyl)methyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C12H24O5Si It is a derivative of pentane-2,4-dione, where a triethoxysilyl group is attached to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: Similar in structure but with a propyl group instead of a methyl group.
3-Ethyl-2-methylpentane: A branched hydrocarbon with similar carbon skeleton but lacking the triethoxysilyl group.
Uniqueness
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring the formation of siloxane bonds and in the synthesis of organosilicon compounds.
Eigenschaften
CAS-Nummer |
135524-70-8 |
|---|---|
Molekularformel |
C12H24O5Si |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
3-(triethoxysilylmethyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3 |
InChI-Schlüssel |
KXUYXDBJBVXWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
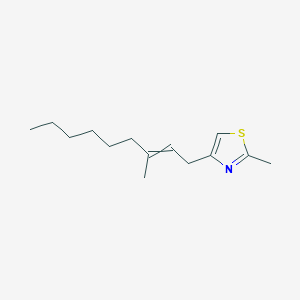
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
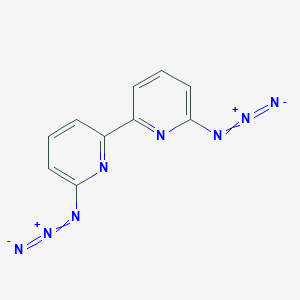
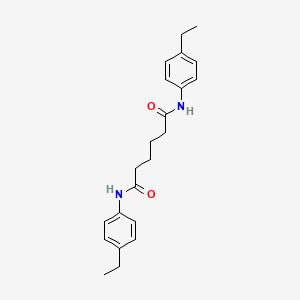
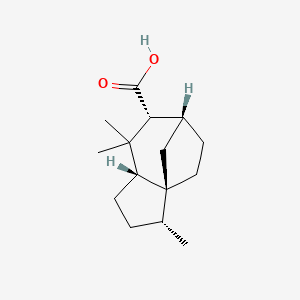

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
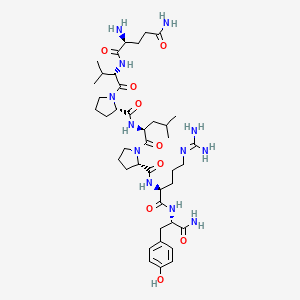
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
